2,4-Dimethoxy-5-methylbenzoic acid
Overview
Description
“2,4-Dimethoxy-5-methylbenzoic acid” is a chemical compound with the molecular formula C10H12O4 . It is a derivative of benzoic acid .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the retrieved sources .Scientific Research Applications
Structural Analysis and Synthesis
2,4-Dimethoxy-5-methylbenzoic acid has been studied in the context of its structural properties and synthesis methods. For example, research has examined the synthesis of related compounds like 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid, which are aromatic constituents of calichemicin antibiotics (Laak & Scharf, 1989). Another study focused on the nearly planar structures of 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid, highlighting their unique molecular conformations (Barich, Zell, Powell, & Munson, 2004).
Chemical Properties and Reactions
Research has also delved into the chemical properties and reactions involving this compound. For instance, studies have been conducted on the synthesis of derivatives like 2,4-dimethoxybenzoyl chloride, which involves methylation and chlorination (Wan You-zhi, 2007). Additionally, the compound's role in the photostabilization mechanism of certain dienic additives has been investigated (Harvey, Cook, & Ragauskas, 1997).
Pharmacological Research
In pharmacological research, derivatives of this compound have been studied for their potential medicinal properties. For example, the effects of 3,5-dimethoxy-4-hydroxybenzoic acid on haemoglobin S polymerisation, analgesia, and inflammation were explored, indicating possible value in the management of sickle cell disease (Gamaniel, Samuel, Kapu, Samson, Wagner, Okogun, & Wambebe, 2000).
Antifungal Applications
The antifungal activity of related compounds, such as 2,5-dimethoxybenzoic acid, has been assessed for controlling postharvest decay pathogens of strawberry fruits, demonstrating its potential as an antifungal compound (Lattanzio, Di Venere, Linsalata, Lima, Ippolito, & Salerno, 1996).
Safety and Hazards
Mechanism of Action
Mode of Action
Benzoic acid derivatives are known to participate in reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation
Biochemical Pathways
The specific biochemical pathways affected by 2,4-Dimethoxy-5-methylbenzoic acid are not well-documented. As a derivative of benzoic acid, it may be involved in similar pathways, such as those related to metabolism and detoxification. The presence of the methoxy and methyl groups could alter its participation in these pathways .
Pharmacokinetics
The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-known. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would likely involve the liver and kidneys, respectively .
Result of Action
One study suggests that a related compound, 2-amino-5-methylbenzoic acid, may disrupt cell membrane integrity, leading to leakage of electrolytes and proteins
Biochemical Analysis
Biochemical Properties
Benzoic acid derivatives are known to participate in various biochemical reactions . They can undergo free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
Some benzoic acid derivatives have been found to exhibit antioxidant and antibacterial activities . These compounds could potentially influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 380.15 K and an enthalpy of sublimation of 123.4 ± 0.4 kJ/mol .
Properties
IUPAC Name |
2,4-dimethoxy-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6-4-7(10(11)12)9(14-3)5-8(6)13-2/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBKBHAIWAXLPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679891 | |
Record name | 2,4-Dimethoxy-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50625-55-3 | |
Record name | 2,4-Dimethoxy-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.